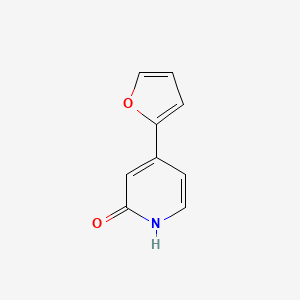

4-(Furan-2-yl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAVIXOIKIIEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671729 | |

| Record name | 4-(Furan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159817-23-8 | |

| Record name | 4-(Furan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-(Furan-2-yl)pyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Pyridin-2(1H)-ones exhibit diverse physicochemical properties depending on substituents at positions 4 and 4. Key examples include:

*Calculated based on molecular formula.

Key Observations :

Insights :

- Fluorinated analogues often require multi-step syntheses with moderate yields (19–36%) due to challenges in introducing polyfluoroalkyl groups .

- Thiazole hybrids achieve higher yields (67–81%) via condensation reactions, suggesting that heterocyclic substituents like furan could be incorporated using similar strategies .

Antiviral Activity:

- Pyridinone-UC781: A second-generation NNRTI with a pyridinone-thiazole hybrid structure inhibits HIV-1 reverse transcriptase (RT) by binding to the hydrophobic pocket. Furan-containing analogues may mimic this interaction .

- 4-Hydroxy-6-methylpyridin-2(1H)-one : An intermediate in NNRTI synthesis, highlighting the role of hydroxy/methyl groups in RT inhibition .

Neuropharmacological Activity:

- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives : Exhibit potent serotonin reuptake inhibition (IC₅₀ < 100 nM), suggesting that bulky aryl substituents enhance SSRI activity .

Antibacterial and Cytotoxic Activity:

- O-Alkyl nicotinonitriles: Furan-containing derivatives synthesized via alkylation of pyridin-2(1H)-one show moderate antibacterial activity but lack antifungal effects .

- Mulberry-derived furan-pyridinones: Demonstrated hypoglycemic and lipid-lowering effects in crude extracts, though isolated compounds lacked activity .

Biological Activity

4-(Furan-2-yl)pyridin-2(1H)-one, a compound characterized by the fusion of furan and pyridine moieties, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and various applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound is classified as a pyridine derivative featuring a furan ring. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and biological profile.

1. Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial activity. Specifically, derivatives of this compound have been shown to possess antibacterial properties against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In a study by Furdui et al., the presence of additional heterocycles like furan enhances the antimicrobial potency of pyridine-based compounds, suggesting that this compound may follow this trend .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Notably, butenolides derived from similar structures have demonstrated efficacy against influenza H1N1, indicating potential for this compound in antiviral applications . The mechanism often involves the inhibition of viral replication processes.

3. Enzyme Inhibition

Recent studies highlight the compound's ability to inhibit specific enzymes, which is crucial for therapeutic applications. For example, it has been associated with the inhibition of cyclooxygenase (COX) enzymes, relevant in inflammation management .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Enzyme | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 25 µM | |

| Antifungal | Candida albicans | 30 µM | |

| Antiviral | Influenza H1N1 | 15 µM | |

| COX Inhibition | COX-2 | IC50: 10 µM |

Case Study: Antiviral Efficacy

A notable investigation into the antiviral properties of furan derivatives found that modifications to the furan ring significantly impacted activity against viral strains. The study utilized various analogues of this compound to evaluate their effectiveness against HIV and influenza viruses, revealing promising results that warrant further exploration .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may bind to active sites on enzymes such as COX, inhibiting their activity and thus modulating inflammatory responses.

- Disruption of Membrane Integrity : In bacterial systems, the presence of furan may disrupt cell membrane integrity, leading to cell lysis.

- Inhibition of Viral Entry : For antiviral applications, it is hypothesized that the compound interferes with viral entry mechanisms or replication processes within host cells.

Q & A

Q. What are the common synthetic routes for 4-(Furan-2-yl)pyridin-2(1H)-one, and how can reaction yields be optimized?

The synthesis of furan-substituted pyridinones typically involves multi-step reactions, including condensation and cyclization. For example, 6-(Furan-2-yl)-4-(heptafluoropropyl)pyridin-2(1H)-one was synthesized via a method involving nucleophilic substitution and cyclization, achieving a 36% yield (Method C) . Optimization strategies include:

- Catalyst screening : Use of palladium catalysts or Lewis acids to enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions.

Yield improvements may require iterative purification (e.g., column chromatography) and real-time monitoring via TLC or HPLC.

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : and NMR identify substituent positions (e.g., furan protons at δ 6.3–7.5 ppm, pyridinone carbonyl at δ 160–170 ppm) .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns.

- IR spectroscopy : Stretching vibrations for carbonyl (1650–1700 cm) and furan C-O (1250–1300 cm) validate functional groups.

X-ray crystallography may resolve ambiguous stereochemistry, as seen in related pyridinone hybrids .

Advanced Research Questions

Q. How do structural modifications of this compound influence its activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI)?

Pyridin-2(1H)-one derivatives exhibit NNRTI activity by binding allosterically to HIV-1 reverse transcriptase. Structural insights include:

- Furan moiety : Enhances π-π stacking with hydrophobic pockets (e.g., Tyr181, Tyr188) .

- Substituent positioning : Trifluoromethyl or halogen groups at C-4 improve potency against mutant strains (e.g., K103N) by reducing steric clashes .

- Bioavailability : Low solubility (common in furan-pyridinones) can be mitigated via prodrug strategies (e.g., phosphate esters) or co-crystallization with cyclodextrins .

Q. What experimental approaches address contradictions in reported biochemical data for pyridin-2(1H)-one derivatives?

Discrepancies in IC values or selectivity profiles may arise from:

- Assay variability : Standardize enzyme sources (e.g., recombinant vs. cell lysates) and buffer conditions (pH, ionic strength).

- Resistance profiling : Use clinically derived mutant strains (e.g., Y181C, E138K) to validate cross-resistance patterns .

- Computational modeling : Molecular dynamics simulations can reconcile divergent binding affinities by analyzing ligand-protein conformational flexibility .

Q. How can in vivo pharmacokinetic challenges of this compound be addressed through formulation design?

Key strategies include:

- Lipid-based carriers : Nanoemulsions or liposomes improve oral bioavailability by enhancing intestinal absorption .

- Metabolic stability : Deuterium substitution at labile positions (e.g., C-6) reduces first-pass metabolism, as demonstrated in related dihydropyridinones .

- Toxicity mitigation : Acute toxicity studies in Sprague–Dawley rats (e.g., LD determination) guide dose optimization .

Methodological Considerations

Q. What in silico tools are recommended for predicting the ADMET profile of this compound analogs?

- ADMET Predictor® : Estimates permeability (e.g., blood-brain barrier) and cytochrome P450 interactions.

- SwissADME : Evaluates solubility (LogS) and drug-likeness (Lipinski’s Rule of Five).

- Molecular docking (AutoDock Vina) : Prioritizes analogs with high binding scores to target proteins (e.g., HIV-1 RT) .

Q. How should researchers design experiments to validate the anti-inflammatory effects of this compound?

- In vitro models : LPS-stimulated RAW264.7 macrophages quantify TNF-α/IL-6 suppression via ELISA.

- In vivo models : Carrageenan-induced paw edema in mice assesses dose-dependent inflammation reduction .

- Mechanistic studies : Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) links activity to molecular targets .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (Method C) | 36% | |

| NMR (DMSO-d) | δ 7.71 (s, 1H, furan), δ 6.52 (s, 1H) | |

| IC (HIV-1 RT) | 0.8–2.3 µM (wild type) | |

| Acute Toxicity (LD) | >500 mg/kg (mice) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.